Chlorthal-monométhyl

Vue d'ensemble

Description

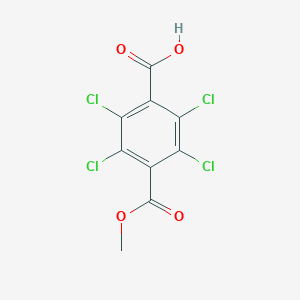

Chlorthal-monomethyl, also known as monomethyl 2,3,5,6-tetrachloroterephthalate, is a chemical compound with the molecular formula C₉H₄Cl₄O₄ and a molecular weight of 317.938 g/mol . It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by chlorine atoms, and one of the carboxyl groups is esterified with a methyl group .

Applications De Recherche Scientifique

Chlorthal-monomethyl has various scientific research applications, including:

Mécanisme D'action

Chlorthal-monomethyl, also known as Monomethyltetrachloroterephthalate, is a residual benzoic acid herbicide used for pre-emergent control of annual grasses and some annual broad-leaved weeds .

Target of Action

Chlorthal-monomethyl primarily targets the process of seed germination in various weeds . It acts selectively, meaning it can inhibit the growth of certain plants (weeds) without affecting others (crops).

Mode of Action

The compound works by inhibiting seed germination . Additionally, it has been reported to inhibit microtubule assembly , which is crucial for cell division and growth.

Result of Action

The primary result of Chlorthal-monomethyl’s action is the inhibition of weed growth. By preventing seed germination, it effectively controls the population of unwanted plants in the treated area . This leads to less competition for resources, allowing desired plants to grow better.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chlorthal-monomethyl. For instance, its persistence in soil and potential for leaching can be affected by soil type, rainfall, and temperature . .

Analyse Biochimique

Biochemical Properties

Chlorthal-monomethyl plays a significant role in biochemical reactions. It acts by inhibiting seed germination and microtubule assembly

Cellular Effects

It is known that the compound can affect cell function by inhibiting seed germination and microtubule assembly

Molecular Mechanism

The molecular mechanism of Chlorthal-monomethyl involves the inhibition of seed germination and microtubule assembly

Metabolic Pathways

Chlorthal-monomethyl is involved in certain metabolic pathways. It degrades to the mono-acid when one ester bond is hydrolyzed, and when the second ester bond is hydrolyzed, it degrades to the di-acid

Méthodes De Préparation

Chlorthal-monomethyl can be synthesized through various synthetic routes. One common method involves the esterification of tetrachloroterephthalic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Analyse Des Réactions Chimiques

Chlorthal-monomethyl undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxide ions, to form hydroxylated derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield tetrachloroterephthalic acid and methanol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Comparaison Avec Des Composés Similaires

Chlorthal-monomethyl can be compared with other similar compounds, such as:

Tetrachloroterephthalic Acid: The

Activité Biologique

Chlorthal-monomethyl, also known as monomethyl tetrachloroterephthalate (MMTTP), is a chlorinated aromatic compound primarily recognized as a metabolite of chlorthal-dimethyl, a widely used herbicide. This article explores the biological activity of chlorthal-monomethyl, including its synthesis, environmental behavior, toxicity, and potential applications.

Chlorthal-monomethyl has the molecular formula C₉H₄Cl₄O₄ and a molecular weight of approximately 317.94 g/mol. It is synthesized through the hydrolysis of chlorthal-dimethyl under acidic or basic conditions, resulting in the cleavage of one ester bond to produce the monomethyl ester. Alternative methods may involve chlorination reactions starting from simpler aromatic compounds, though these are less common.

Biological Activity and Environmental Impact

Chlorthal-monomethyl retains some biological activity while being less toxic than its parent compound, chlorthal-dimethyl. Research indicates that it can act as an intermediate in the degradation pathways of chlorinated compounds in the environment. Its degradation can lead to the formation of tetrachloroterephthalic acid (TPA), which is more persistent in environmental systems .

Table 1: Comparison of Related Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| Chlorthal-dimethyl | C₁₀H₆Cl₄O₄ | Parent compound; more toxic; used as herbicide |

| Tetrachloroterephthalic acid | C₈Cl₄O₄ | Major degradate; more persistent in environment |

| Monomethyl tetrachloroterephthalate | C₉H₄Cl₄O₄ | Direct metabolite; less toxic than parent |

| Dichloropropene | C₃H₄Cl₂ | Different structure; used as soil fumigant |

Toxicological Profile

The toxicity of chlorthal-monomethyl has not been extensively studied; however, it is suggested to be less harmful compared to chlorthal-dimethyl. Some studies indicate potential risks such as skin irritation and eye damage upon exposure. The compound's structural similarities to other chlorinated compounds raise concerns regarding its biological effects.

Case Studies on Toxicity

- Skin and Eye Irritation : Research indicates that exposure to MMTTP may lead to irritation similar to that caused by its parent compound, though specific data on MMTTP is limited.

- Environmental Persistence : Studies have shown that MMTTP can persist in soil and water systems due to its stability and resistance to microbial degradation, which raises concerns about its long-term ecological impact .

Metabolism and Degradation Pathways

The metabolism of chlorthal-monomethyl involves hydrolysis by nonspecific esterases, with MMTTP acting as an intermediate before further degradation into TPA . This pathway is significant for understanding how chlorinated compounds behave in ecological systems.

Propriétés

IUPAC Name |

2,3,5,6-tetrachloro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl4O4/c1-17-9(16)3-6(12)4(10)2(8(14)15)5(11)7(3)13/h1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXINVWXSZUQKSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041782 | |

| Record name | Chlorthal-monomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887-54-7 | |

| Record name | Chlorthal monomethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorthal-monomethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorthal-monomethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORTHAL-MONOMETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6HBK8R8KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.